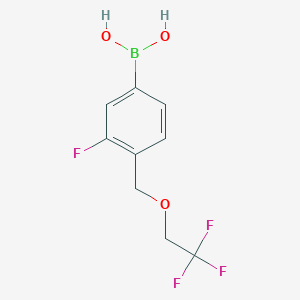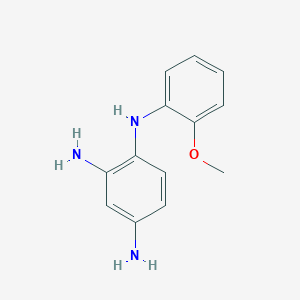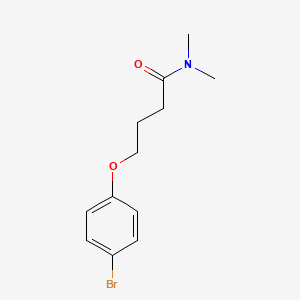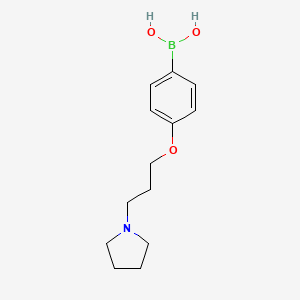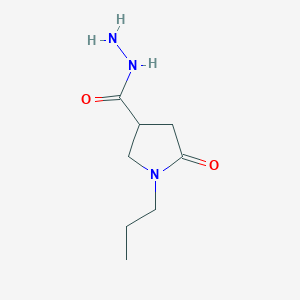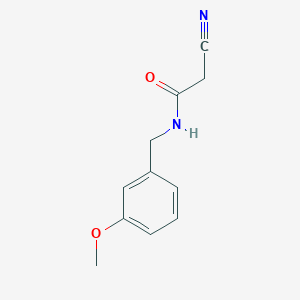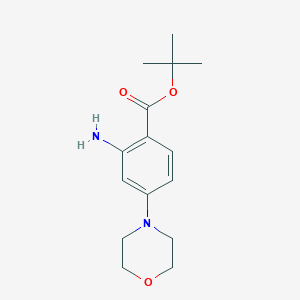
Tert-butyl 2-amino-4-morpholinobenzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Tert-butyl 2-amino-4-morpholinobenzoate involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the reaction of 2-amino-4-morpholinobenzoic acid with tert-butyl chloroformate . This reaction forms the tert-butyl ester of the benzoic acid, incorporating the morpholine ring .
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 278.35 g/mol .
Wissenschaftliche Forschungsanwendungen
Antimalarial Drug Development
Tert-butyl derivatives, including N-tert-butyl isoquine (GSK369796), have been developed as part of antimalarial drug research. This molecule was designed with considerations for chemical, toxicological, pharmacokinetic, and pharmacodynamic properties. It showed promising activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This research underscores the potential of tert-butyl derivatives in creating effective antimalarial drugs (O’Neill et al., 2009).
Advancements in NMR Techniques
The study of perfluoro-tert-butyl 4-hydroxyproline demonstrates its application in 19F NMR. This compound provides distinct conformational preferences in α-helical and polyproline helix peptides, making it a useful tool in probes and medicinal chemistry due to its sensitive detection in 19F NMR (Tressler & Zondlo, 2014).
Immunomodulatory Activity
A study on 2-amino-4,6-di-tert-butylphenol derivatives, which are closely related to tert-butyl 2-amino-4-morpholinobenzoate, highlights their immunomodulatory activity. These compounds exhibited immunosuppressive effects and stimulated the production of interferons, suggesting potential in immune response regulation (Nizheharodava et al., 2020).
Stereocontrolled Synthesis in Chemistry
Tert-butyl derivatives have been used in stereocontrolled synthesis, as shown in the creation of fenpropimorph, a systemic fungicide. This application demonstrates the versatility of tert-butyl derivatives in achieving high enantiomeric excess in complex chemical syntheses (Vinković & Sunjic, 1997).
Marine Drug Synthesis
Research into 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a compound related to tert-butyl 2-amino-4-morpholinobenzoate, is significant in marine drug synthesis, particularly for antitumor antibiotics from tetrahydroisoquinoline natural products (Li et al., 2013).
Eigenschaften
IUPAC Name |
tert-butyl 2-amino-4-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)12-5-4-11(10-13(12)16)17-6-8-19-9-7-17/h4-5,10H,6-9,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAMKGFRDPWDHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-4-(morpholin-4-yl)benzoate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

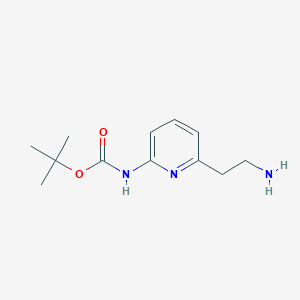
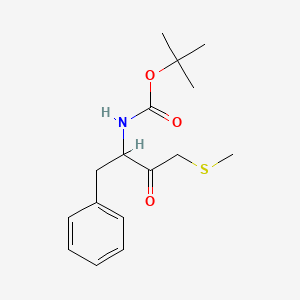

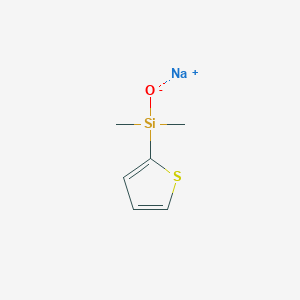
![3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid](/img/structure/B1395817.png)

